N-Methylpiperidin-3-amine N-Methylpiperidin-3-amine
Brand Name: Vulcanchem
CAS No.: 150395-92-9
VCID: VC21331747
InChI: InChI=1S/C6H14N2/c1-7-6-3-2-4-8-5-6/h6-8H,2-5H2,1H3
SMILES: CNC1CCCNC1
Molecular Formula: C6H14N2
Molecular Weight: 114.19 g/mol

N-Methylpiperidin-3-amine

CAS No.: 150395-92-9

Cat. No.: VC21331747

Molecular Formula: C6H14N2

Molecular Weight: 114.19 g/mol

* For research use only. Not for human or veterinary use.

N-Methylpiperidin-3-amine - 150395-92-9

Specification

CAS No. 150395-92-9
Molecular Formula C6H14N2
Molecular Weight 114.19 g/mol
IUPAC Name N-methylpiperidin-3-amine
Standard InChI InChI=1S/C6H14N2/c1-7-6-3-2-4-8-5-6/h6-8H,2-5H2,1H3
Standard InChI Key LJAXTAOSOVPBQH-UHFFFAOYSA-N
SMILES CNC1CCCNC1
Canonical SMILES CNC1CCCNC1

Introduction

Chemical Properties and Structure

N-Methylpiperidin-3-amine is characterized by its distinctive molecular structure containing a piperidine ring with a methylamino substituent at position 3. The compound and its various salt forms have well-defined chemical properties.

Basic Properties

The basic properties of N-Methylpiperidin-3-amine and its derivatives are summarized in the following table:

PropertyFree Base(S)-N-Methylpiperidin-3-amine hydrochloride(S)-1-Methylpiperidin-3-amine dihydrochloride
CAS NumberNot specified in search results1624260-75-8 1157849-51-8
Molecular FormulaC₆H₁₄N₂C₆H₁₅ClN₂ C₆H₁₆Cl₂N₂
Molecular Weight~114.19 (calculated)150.65 187.11 g/mol
Physical StateNot specifiedNot specifiedPowder
SMILES NotationCNC1CCCN(C1)Not specifiedCN1CCCC(C1)N.Cl.Cl
Standard InChIKeyNot specifiedNot specifiedLUOGVMPUQUBQTC-ILKKLZGPSA-N

Structural Features

The structure of N-Methylpiperidin-3-amine contains several key features:

  • A six-membered piperidine ring with nitrogen as a heteroatom

  • A secondary amine (methylamino) group at the C3 position

  • A chiral center at the C3 position, leading to potential stereoisomers

  • Two basic nitrogen centers that can undergo protonation, accounting for its ability to form different salt forms

Stereochemistry and Isomeric Forms

Stereoisomers

The presence of a stereogenic center at position 3 of the piperidine ring results in two possible enantiomers:

  • (S)-N-Methylpiperidin-3-amine: Features the S configuration at carbon 3, as seen in compounds with CAS numbers 1624260-75-8 (hydrochloride salt) and 1157849-51-8 (dihydrochloride salt)

  • (R)-N-Methylpiperidin-3-amine: The R enantiomer, which differs in spatial arrangement of the methylamino group

These stereoisomers may exhibit different biological activities when used in pharmaceutical applications, making stereochemical purity an important consideration in synthesis and application.

Salt Forms

Various salt forms of N-Methylpiperidin-3-amine have been documented:

  • Free base: The non-protonated form of the compound

  • Hydrochloride salt: Single protonation, typically of the more basic piperidine nitrogen

  • Dihydrochloride salt: Protonation of both nitrogen atoms, resulting in a dicationic species

The salt forms generally offer improved stability, solubility in aqueous media, and ease of handling compared to the free base form, making them preferred for many research and pharmaceutical applications.

Chemical Reactivity

N-Methylpiperidin-3-amine exhibits diverse reactivity patterns stemming from its two nitrogen centers, making it versatile in organic synthesis.

Nucleophilic Substitution

The methylamino group functions as a nucleophile, capable of participating in substitution reactions with various electrophiles to form substituted amines . This reactivity enables the compound to serve as a building block for more complex molecules.

Alkylation and Acylation

Both nitrogen atoms can undergo alkylation with alkyl halides or sulfonates to introduce additional substituents. Similarly, acylation reactions can yield N-acyl derivatives, which are frequently employed in protection strategies during multi-step synthesis .

Reduction and Oxidation

When incorporated into more complex structures containing imine groups, these functionalities can be reduced to the corresponding amines using reducing agents such as sodium borohydride or catalytic hydrogenation . The nitrogen atoms may also be susceptible to oxidation under appropriate conditions.

Additional Reactions

The compound can participate in several other reaction types, including:

  • Ring-opening reactions under specific conditions

  • Condensation reactions with carbonyl compounds

  • Protonation and salt formation

  • Dehydration reactions leading to unsaturated derivatives

These reaction pathways make N-Methylpiperidin-3-amine a valuable synthon in medicinal chemistry and organic synthesis.

Applications in Research and Industry

Pharmaceutical Intermediates

N-Methylpiperidin-3-amine serves as a key intermediate in pharmaceutical synthesis, particularly in the development of compounds containing piperidine scaffolds. Its structural features make it valuable for creating compounds with potential biological activity.

Drug Discovery

Derivatives of N-Methylpiperidin-3-amine have been incorporated into medicinal chemistry programs. For example, the search results indicate that compounds containing related structures have been investigated as bone anabolic agents, specifically in the context of thieno[2,3-b]pyridine derivatives that show activity in bone formation pathways .

The related compound 3-amino-4-{(3S)-3-[(2-ethoxyethoxy)methyl]piperidin-1-yl}thieno[2,3-b]pyridine-2-carboxamide (DS96432529) was developed as "a potent and orally active bone anabolic agent" , demonstrating the utility of piperidine derivatives in creating pharmacologically active compounds.

Structural Building Blocks

In chemical research, N-Methylpiperidin-3-amine functions as an important building block for creating more complex molecular architectures. Its incorporation into heterocyclic systems can yield compounds with applications in various therapeutic areas:

  • Bone anabolic agents

  • Anti-platelet drugs

  • Anti-proliferative compounds

  • Hepatic gluconeogenesis inhibitors

Chiral Synthesis

The stereoisomers of N-Methylpiperidin-3-amine can be utilized in asymmetric synthesis where stereochemical control is crucial for biological activity, allowing researchers to develop compounds with specific three-dimensional arrangements.

Related Compounds and Derivatives

Benzylated Derivatives

1-Benzyl-N-methylpiperidin-3-amine (CAS: 60717-45-5) represents an important derivative with a benzyl group attached to the piperidine nitrogen. This modification alters the physicochemical properties and potential biological interactions of the molecule .

PropertyValue
Molecular FormulaC₁₃H₂₀N₂
Molecular Weight204.16
SMILESCNC1CCCN(C1)CC2=CC=CC=C2
IUPAC Name1-benzyl-N-methylpiperidin-3-amine

Protected Derivatives

Several protected derivatives have been developed for synthetic purposes, including:

  • (S)-tert-Butyl 3-(methylamino)piperidine-1-carboxylate: Features a Boc protecting group on the piperidine nitrogen

  • (R)-1-N-Boc-3-Methylaminopiperidine: The R-isomer with Boc protection

  • tert-Butyl 3-(methylamino)piperidine-1-carboxylate hydrochloride: A salt form of the Boc-protected derivative

These protected compounds are often used in multi-step synthesis to selectively manipulate one reactive center while temporarily masking another.

Thieno[2,3-b]pyridine Derivatives

Complex derivatives incorporating the N-methylpiperidin-3-amine scaffold into thieno[2,3-b]pyridine structures have shown promise in pharmaceutical research. According to the search results, these compounds have been investigated for various biological activities including:

  • Enhancement of alkaline phosphatase activity for osteoporosis treatment

  • Activation of both BMP and Wnt pathways for bone formation

  • Anti-platelet activity

  • Anti-proliferative effects

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